REACTION_CXSMILES
|
[CH:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7](C(CC)C)[C:6]=1[OH:15])([CH2:3][CH3:4])[CH3:2].CCC=C.Cl>>[CH:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[OH:15])([CH2:3][CH3:4])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(CC)C1=C(C(=CC=C1)C(C)CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(CC)C1=C(C(=CC=C1)C(C)CC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
275 °C
|
Type
|
CUSTOM
|
Details
|
stir at this temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
CUSTOM
|
Details
|
again seal the vessel
|
Type
|
STIRRING
|
Details
|
stir the reaction mixture under these conditions for an additional 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
WASH
|
Details
|
Wash with water until neutral and
|
Type
|
DISTILLATION
|
Details
|
then distill the reaction mixture
|
Type
|
CUSTOM
|
Details
|
to recover o-sec-butylphenol
|
Type
|
CUSTOM
|
Details
|
Residual 2,6-di-sec-butylphenol remaining is recycled to a subsequent reaction
|
Type
|
CUSTOM
|
Details
|
The net result
|
Type
|
CUSTOM
|
Details
|
formed in each reaction
|
Type
|
CUSTOM
|
Details
|
is consumed in a subsequent reaction as the donor phenol
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |